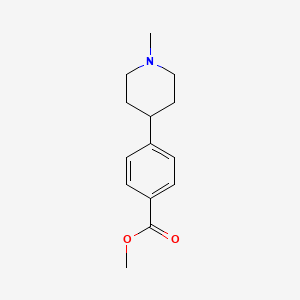
Methyl 4-(1-methylpiperidin-4-YL)benzoate
Cat. No. B8721912
M. Wt: 233.31 g/mol
InChI Key: UROWMDQPNMWMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06642239B2
Procedure details


4-(1-Methyl-piperidin-4-yl)-benzoic acid methyl ester (4.55 mmol) is dissolved in 4N HCl (10 ml) and heated under reflux for 8 hours. After cooling the solvent is evaporated and the residue is suspended in acetone and the solid filtered of, washed with acetone and dried (vacuum). A pale-brown powder with mp. >270° C. is obtained.
Quantity
4.55 mmol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:15][CH2:14][N:13]([CH3:16])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1.[ClH:18]>>[ClH:18].[CH3:16][N:13]1[CH2:14][CH2:15][CH:10]([C:7]2[CH:8]=[CH:9][C:4]([C:3]([OH:17])=[O:2])=[CH:5][CH:6]=2)[CH2:11][CH2:12]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.55 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC=C(C=C1)C1CCN(CC1)C)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 8 hours
|
|
Duration
|
8 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid filtered of,
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried (vacuum)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A pale-brown powder with mp. >270° C. is obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.CN1CCC(CC1)C1=CC=C(C(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
